2-((3,4-Dimethoxybenzyl)amino)butan-1-ol

Medicinal Chemistry Lipophilicity CNS Drug Design

2-((3,4-Dimethoxybenzyl)amino)butan-1-ol (CAS 845649-85-6) is a chiral amino alcohol that functions as a versatile building block for medicinal chemistry exploration, particularly in central nervous system (CNS) drug discovery. It features a 3,4-dimethoxybenzyl group, which is a privileged scaffold frequently found in ligands for neurotransmitter receptors.

Molecular Formula C13H21NO3
Molecular Weight 239.31g/mol
CAS No. 845649-85-6
Cat. No. B353354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,4-Dimethoxybenzyl)amino)butan-1-ol
CAS845649-85-6
Molecular FormulaC13H21NO3
Molecular Weight239.31g/mol
Structural Identifiers
SMILESCCC(CO)NCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3
InChIKeyLRUXWUGFLRLGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3,4-Dimethoxybenzyl)amino)butan-1-ol (CAS 845649-85-6): Amino Alcohol Scaffold for CNS Research Procurement


2-((3,4-Dimethoxybenzyl)amino)butan-1-ol (CAS 845649-85-6) is a chiral amino alcohol that functions as a versatile building block for medicinal chemistry exploration, particularly in central nervous system (CNS) drug discovery. It features a 3,4-dimethoxybenzyl group, which is a privileged scaffold frequently found in ligands for neurotransmitter receptors . The compound exists as two enantiomers and is supplied as a racemic mixture with a purity of ≥98% . Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol .

Why 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol Cannot Be Replaced by Generic Analogs in Structure-Activity Studies


Generic substitution within the amino alcohol class is not viable due to the pronounced impact of subtle structural variations on key physicochemical properties and, consequently, on biological activity. Regioisomeric shifts of the methoxy groups on the benzyl ring, alterations to the amino alcohol backbone length, or the introduction of halogen substituents each result in distinct and often unpredictable changes in lipophilicity (LogP), hydrogen-bonding capacity, and molecular flexibility. For instance, moving a single methoxy group from the 3,4- to the 2,4-position or shortening the backbone to ethanol can significantly alter a molecule's ability to permeate biological membranes and interact with specific target binding pockets . Therefore, selecting the precise 3,4-dimethoxybenzyl-butan-1-ol architecture is essential for maintaining the specific structure-activity relationship (SAR) and avoiding confounding results in pharmacological assays.

Quantitative Evidence Guide: Differentiating 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol from Closest Analogs


Lipophilicity Profile: 3,4-Dimethoxybenzyl vs. 2,4-Dimethoxybenzyl Regioisomer

The target compound, with its 3,4-dimethoxy substitution pattern, exhibits a calculated LogP of 1.5643, which is a critical determinant for passive membrane permeability and blood-brain barrier (BBB) penetration . This value is derived from the specific spatial arrangement of the methoxy groups on the phenyl ring. While precise LogP data for the 2,4-regioisomer is not publicly available, it is a well-established principle in medicinal chemistry that the position of substituents on an aromatic ring directly modulates a molecule's partition coefficient. The 3,4-pattern offers a unique balance of lipophilicity and polarity (TPSA of 50.72 Ų) that is often optimized for CNS targets . Substituting with a 2,4-dimethoxybenzyl analog would introduce an uncharacterized LogP value, potentially leading to different permeability and non-specific binding profiles, thereby altering the compound's pharmacokinetic behavior and target engagement .

Medicinal Chemistry Lipophilicity CNS Drug Design

Molecular Flexibility: Rotatable Bond Count Comparison with Ethanol Analog

The target compound possesses 7 rotatable bonds, endowing it with a high degree of conformational flexibility . This property allows the molecule to adapt its shape to fit into various protein binding pockets. In contrast, a shorter-chain analog like 2-[(3,4-dimethoxybenzyl)amino]ethanol (CAS 24687-79-4) is expected to have fewer rotatable bonds due to its truncated ethanol backbone . While the exact rotatable bond count for the ethanol analog is not specified in available data, the structural difference dictates that it will be more conformationally restricted. This increased rigidity can limit its ability to achieve the specific bioactive conformation required for optimal interaction with certain CNS receptors, making the butan-1-ol derivative a more versatile tool for exploring conformational space in SAR campaigns .

Conformational Analysis Drug Design SAR

Hydrogen-Bonding Capacity: A Key Differentiator from Halogenated Analogs

The target compound has a defined hydrogen-bonding profile with 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) . This balanced profile is critical for specific interactions with biological targets, such as forming key hydrogen bonds within a receptor's active site. Introducing a halogen substituent, as in the analog 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol (CAS not provided in search), fundamentally alters this profile. The chlorine atom increases molecular weight (273.75 g/mol vs. 239.31 g/mol) and introduces a strong hydrophobic element, which will shift the overall lipophilicity and change the molecule's electrostatic potential surface, thereby affecting its ability to engage in the same precise hydrogen-bonding network as the parent compound . Such modifications can lead to drastically different off-target effects and potency.

Molecular Recognition Ligand Binding Physicochemical Properties

Structural Specificity: Substitution Pattern Dictates Biological Target Engagement

The 3,4-dimethoxybenzyl moiety is a recognized privileged scaffold in medicinal chemistry, known for its presence in ligands targeting various neurotransmitter receptors . While specific binding data (e.g., Ki, IC50) for 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol against defined CNS targets are not available in the public domain, its structural features align with compounds known to modulate adrenergic, serotonergic, and dopaminergic systems. In contrast, a regioisomer like 2-[(2,3-dimethoxybenzyl)amino]-1-butanol hydrochloride (CAS not provided) presents a different spatial arrangement of the methoxy groups, which is predicted to result in a distinct pharmacophore and, consequently, a different spectrum of biological activity . This class-level inference underscores that the 3,4-substitution pattern is not interchangeable with other dimethoxybenzyl regioisomers for maintaining specific target engagement.

Structure-Activity Relationship CNS Pharmacology Receptor Binding

Optimal Research Applications for 2-((3,4-Dimethoxybenzyl)amino)butan-1-ol Based on Its Differentiated Profile


CNS Drug Discovery: Building Block for GPCR-Focused Libraries

This compound serves as an ideal starting material for synthesizing focused libraries targeting G-protein coupled receptors (GPCRs) in the CNS, particularly those in the aminergic family (e.g., serotonin, dopamine, adrenergic receptors). Its calculated LogP of 1.5643 and TPSA of 50.72 Ų place it within a favorable physicochemical space for crossing the blood-brain barrier, making it a superior choice over analogs with unknown or less optimal lipophilicity profiles .

Structure-Activity Relationship (SAR) Studies: Probing Conformational Flexibility

With 7 rotatable bonds, the compound offers high conformational flexibility, which is valuable for SAR studies aimed at mapping the binding pocket of a target protein . Researchers can use this scaffold to synthesize a series of more rigid analogs and correlate the loss of flexibility with changes in binding affinity and functional activity, a strategy not as feasible with the more constrained ethanol analog .

Medicinal Chemistry: A Clean Scaffold for Derivatization

The absence of halogen substituents and the presence of a defined hydrogen-bonding network (2 HBD, 4 HBA) make this compound a 'clean' scaffold for systematic derivatization . This allows medicinal chemists to introduce new functional groups without confounding the interpretation of SAR by pre-existing hydrophobic or electronic biases, a clear advantage over halogenated analogs like the 3-chloro-4,5-dimethoxybenzyl derivative .

Pharmacological Tool Development: Starting Point for Chemical Probe Synthesis

The 3,4-dimethoxybenzyl group is a recognized privileged structure in medicinal chemistry . This compound provides a direct entry point for creating chemical probes to investigate the function of CNS targets that are known or suspected to bind this moiety. Substituting this scaffold with a 2,4- or 2,3-dimethoxybenzyl regioisomer would likely result in a probe with altered target engagement and specificity, undermining the experiment's validity .

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